1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol, Mixture of diastereomers
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Overview
Description
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol is a complex organic compound characterized by the presence of a bromophenyl group attached to a bicyclo[2.1.1]hexane ring system, with a hydroxyl group at the 5-position. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Cycloaddition: Formation of the bicyclo[2.1.1]hexane ring system through a Diels-Alder reaction or similar cycloaddition reactions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position, which can be achieved through various oxidation reactions, such as using osmium tetroxide (OsO4) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol depends on its specific application and the biological or chemical context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol can be compared with other similar compounds, such as:
1-Phenylbicyclo[2.1.1]hexan-5-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)bicyclo[2.1.1]hexan-5-ol: The bromine atom is positioned differently on the phenyl ring, potentially altering its chemical and biological properties.
1-(3-Chlorophenyl)bicyclo[2.1.1]hexan-5-ol: Substitution of bromine with chlorine, which may affect the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(3-bromophenyl)bicyclo[21
Properties
CAS No. |
2137882-92-7 |
---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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